molecular formula C23H19F5N4O B3135149 N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide CAS No. 400086-73-9

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide

Cat. No. B3135149
CAS RN: 400086-73-9
M. Wt: 462.4 g/mol
InChI Key: QIABOOJKXMASNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. In recent years, TAK-659 has gained attention from researchers due to its unique chemical structure and promising results in preclinical studies.

Mechanism of Action

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide works by inhibiting the activity of a protein called Bruton’s tyrosine kinase (BTK), which is involved in the development and progression of cancer cells. By inhibiting BTK, N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide prevents the growth and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has also been well-tolerated in animal studies, suggesting that it may have a favorable safety profile in humans. However, one limitation of using N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in lab experiments is its high cost, which may limit its availability for researchers with limited funding.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide. One area of interest is the development of combination therapies that include N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide and other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is the exploration of N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in other types of cancer, including solid tumors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in humans.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its unique chemical structure and potent anti-tumor activity make it a promising candidate for cancer treatment. While there are limitations to using N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in lab experiments, its favorable pharmacokinetic profile and well-tolerated nature suggest that it may have a favorable safety profile in humans. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide in cancer treatment.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has shown potent anti-tumor activity and has been well-tolerated by animals. N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F5N4O/c24-16-6-7-20(19(25)14-16)30-22(33)18-5-2-8-29-21(18)32-11-9-31(10-12-32)17-4-1-3-15(13-17)23(26,27)28/h1-8,13-14H,9-12H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIABOOJKXMASNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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